Aureothin

Übersicht

Beschreibung

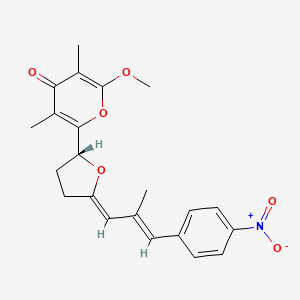

Aureothin ist ein Naturstoff aus einer zytotoxischen Shikimat-Polyketid-Antibiotika mit der Summenformel C22H23NO6. Es wird von dem Bakterium Streptomyces thioluteus produziert und zeigt Antitumor-, Antimykotika- und Insektizideigenschaften . This compound ist bekannt für seine einzigartige Struktur, die eine Nitrogruppe und einen Tetrahydrofuranring umfasst, die zu seinen vielfältigen biologischen Aktivitäten beitragen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Biosynthese von this compound beginnt mit Chorisminsäure. Der Weg beinhaltet mehrere Schlüsselenzyme, darunter eine N-Oxygenase, die p-Aminobenzoat in p-Nitrobenzoat umwandelt . Dies wird gefolgt von der Wirkung von drei Polyketid-Synthasen vom Typ I, die eine Polyketidkette unter Verwendung von p-Nitrobenzoat als Startbaustein erzeugen . Die Kette durchläuft mehrere Zyklen der Verlängerung und Modifikation, einschließlich O-Methylierung und Tetrahydrofuranringbildung, um das Endprodukt, this compound, zu erzeugen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise in Fermentationsprozessen unter Verwendung von Streptomyces thioluteus. Die Optimierung der Fermentationsbedingungen, wie z. B. Nährstoffzusammensetzung, pH-Wert und Temperatur, kann die Ausbeute an this compound verbessern . Gentechniktechniken werden ebenfalls eingesetzt, um die Produktionseffizienz durch Überexpression wichtiger biosynthetischer Gene zu verbessern .

Chemische Reaktionsanalyse

Reaktionstypen: this compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Nitrogruppe in this compound kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden . Die Verbindung kann auch an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Methoxy- und Nitrogruppen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, sind Reduktionsmittel wie Wasserstoffgas und Palladium auf Kohlenstoff für die Reduktion der Nitrogruppe . Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole . Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der komplexen Struktur von this compound zu erhalten .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind Aminosubstitutionsprodukte aus der Reduktion der Nitrogruppe und verschiedene substituierte Derivate aus nukleophilen Substitutionsreaktionen . Diese Derivate behalten oft die biologischen Aktivitäten der Ausgangsverbindung bei und können verbesserte oder modifizierte Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie dient es als Modellverbindung für die Untersuchung der Biosynthese von Polyketiden und von Enzymmechanismen . In der Biologie und Medizin wird this compound auf seine Antitumor-, Antimykotika- und Insektizideigenschaften untersucht . Es hat sich als vielversprechender Leitstoff für die Entwicklung neuer Krebs- und Antimykotika erwiesen . Darüber hinaus werden this compound und seine Derivate in der landwirtschaftlichen Forschung zur Schädlingsbekämpfung aufgrund ihrer Insektizideigenschaften eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Interferenz mit dem mitochondrialen Atmungs-Komplex II . Diese Störung führt zur Hemmung der Zellatmung und der Energieproduktion, was zum Zelltod führt . Die Nitrogruppe in this compound ist entscheidend für seine biologische Aktivität, da sie an Redoxreaktionen teilnimmt, die reaktive Sauerstoffspezies erzeugen, was weiter zu seinen zytotoxischen Wirkungen beiträgt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The biosynthesis of aureothin begins with chorismic acid. The pathway involves several key enzymes, including an N-oxygenase that converts p-aminobenzoate to p-nitrobenzoate . This is followed by the action of three type I polyketide synthases, which generate a polyketide chain using p-nitrobenzoate as a starter unit . The chain undergoes multiple cycles of extension and modification, including O-methylation and tetrahydrofuran ring formation, to produce the final product, this compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces thioluteus. Optimization of fermentation conditions, such as nutrient composition, pH, and temperature, can enhance the yield of this compound . Genetic engineering techniques are also employed to improve the production efficiency by overexpressing key biosynthetic genes .

Analyse Chemischer Reaktionen

Nitro Group Transformations

The p-nitrophenyl group in aureothin undergoes selective reduction and substitution reactions:

Catalytic Hydrogenation

-

Reaction : The nitro group is reduced to an amine under H₂ (1 atm) with 10% Pd/C in ethanol at 25°C.

-

Product : Deoxythis compound (C₂₂H₂₅NO₅), retaining antitumor activity but with reduced cytotoxicity .

Nucleophilic Substitution

-

Conditions : Treatment with NaSH or NaN₃ in DMF at 80°C replaces the nitro group with -SH or -N₃ .

-

Applications : Produces thiol- or azide-functionalized derivatives for click chemistry or bioconjugation .

Pyrone Ring Modifications

The γ-pyrone moiety participates in methylation, demethylation, and ring-opening reactions:

O-Methylation

-

Enzymatic Process : AurI methyltransferase transfers a methyl group from SAM to the 6-hydroxy group of the pyrone, forming the methoxy derivative .

-

Chemical Methylation : CH₃I/K₂CO₃ in acetone selectively methylates the pyrone hydroxyl .

Demethylation

-

Reagents : BBr₃ in CH₂Cl₂ at -78°C removes the methoxy group, regenerating the hydroxylated pyrone .

Tetrahydrofuran Ring Formation

The tetrahydrofuran (THF) ring is synthesized through oxidative cyclization:

Palladium-Catalyzed Cyanation

-

Conditions : Pd(PPh₃)₄ (5 mol%), Zn(CN)₂ (2 eq.), DMF, 80°C .

-

Outcome : Forms a cyano intermediate for subsequent Pinner cyclization to construct the THF ring .

Biomimetic Oxidative Cyclization

-

Enzyme : AurH monooxygenase introduces the THF ring via a proposed epoxide intermediate .

-

Substrate Flexibility : AurH tolerates halogenated and naphthoate derivatives (e.g., 15 → 26 ) .

Side-Chain Oxidation

-

Reagents : CrO₃ in acetic acid oxidizes allylic methyl groups to ketones .

-

Product : Ketone derivatives show enhanced antiproliferative activity (IC₅₀ = 0.8 μM vs. HeLa) .

Polyene Splicing

-

Non-Enzymatic Reaction : UV exposure (λ = 365 nm) induces [4+2] cycloaddition in deoxythis compound, forming neothis compound .

Data Tables

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Aureothin exhibits potent antibacterial activity against a range of pathogens. Its mechanism involves disrupting cellular processes in bacteria, making it a candidate for developing new antibiotics, particularly against resistant strains.

- Case Study: Antimicrobial Activity

Antifungal Properties

The antifungal activity of this compound has also been extensively studied. It shows selective activity against several fungal strains, including important human pathogens.

- Case Study: Selective Antifungal Activity

Anticancer Applications

This compound's cytotoxic properties make it a promising candidate for cancer treatment. Its antiproliferative effects have been documented across various cancer cell lines.

- Case Study: Antiproliferative Effects

- In vitro studies revealed that this compound and its derivatives displayed significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and K-562 (leukemia). Some derivatives showed up to 50-fold increased activity compared to this compound itself, indicating potential for therapeutic development .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through natural biosynthetic routes or synthetic methods. Recent advancements in total synthesis have allowed for the production of various analogues with modified structures aimed at improving bioactivity.

- Synthetic Approaches

- Researchers have developed flexible total synthesis techniques that enable the creation of this compound analogues with altered functional groups. These modifications have led to compounds with improved therapeutic profiles, including reduced toxicity and enhanced efficacy against target organisms .

Summary Table of this compound Applications

Wirkmechanismus

The mechanism of action of aureothin involves interference with mitochondrial respiratory complex II . This disruption leads to the inhibition of cellular respiration and energy production, resulting in cell death . The nitro group in this compound is crucial for its biological activity, as it participates in redox reactions that generate reactive oxygen species, further contributing to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Aureothin ist unter ähnlichen Verbindungen aufgrund seiner Nitrogruppe und seines Tetrahydrofuranrings einzigartig. Ähnliche Verbindungen sind Neothis compound und Aureopyran, die strukturelle Ähnlichkeiten aufweisen, sich aber in bestimmten funktionellen Gruppen und biologischen Aktivitäten unterscheiden . Neothis compound fehlt beispielsweise die Nitrogruppe, aber es behält das Polyketid-Rückgrat bei, was zu unterschiedlichen biologischen Eigenschaften führt . Aureopyran ist ein Analogon von this compound mit Modifikationen im Tetrahydrofuranring, die zu veränderten Aktivitätsprofilen führen .

Biologische Aktivität

Aureothin is a complex natural product derived from the bacterium Streptomyces thioluteus, characterized by its unique chemical structure that includes a nitroaryl moiety, a tetrahydrofuran ring, and an O-methylated pyrone ring. This compound has garnered significant attention due to its notable biological activities, particularly its antimicrobial and antitumor properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Biosynthesis

This compound's biosynthesis involves a polyketide synthase (PKS) pathway that is notable for its non-colinear assembly. The aur gene cluster responsible for this compound production consists of several modules that catalyze the formation of the polyketide backbone. The unique starter unit for this pathway is p-nitrobenzoate (PNBA), which is incorporated into the growing polyketide chain through a series of elongation cycles .

Biosynthetic Pathway Overview:

| Component | Function |

|---|---|

| AurF | Converts p-aminobenzoate to PNBA |

| AurE | Activates PNBA for incorporation |

| AurA-C | Catalyzes elongation cycles |

| AurH | Introduces hydroxylation and heterocyclization |

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Antitumor Activity

The antitumor potential of this compound has been extensively studied, showing selective cytotoxicity towards cancer cell lines. Notably, new derivatives of this compound have been synthesized that display enhanced antiproliferative activities compared to the parent compound. For instance, deoxyaureonitrile derivatives demonstrated up to 50-fold increased activity against K-562 leukemia cells with GI50 values as low as 0.5 μg/mL .

Case Study: Antiproliferative Effects

| Compound | Cell Line | GI50 (μg/mL) |

|---|---|---|

| This compound | K-562 | 25 |

| Deoxyaureonitrile | K-562 | 0.5 |

| Halogenated Derivative | HeLa | 1.0 |

The biological activity of this compound has been linked to its ability to induce apoptosis in cancer cells. Research indicates that this compound and its derivatives can activate caspase pathways, leading to programmed cell death. Additionally, they may inhibit key signaling pathways involved in tumor growth and metastasis.

Future Directions in Research

Given the promising biological activities of this compound and its derivatives, ongoing research aims to further explore their potential as therapeutic agents. Key areas of focus include:

- Structural Modifications: Developing new analogues with improved efficacy and reduced toxicity.

- Mechanistic Studies: Elucidating the precise molecular mechanisms through which this compound exerts its effects on cancer cells.

- Clinical Applications: Investigating the potential for this compound derivatives in clinical settings for cancer treatment.

Eigenschaften

CAS-Nummer |

2825-00-5 |

|---|---|

Molekularformel |

C22H23NO6 |

Molekulargewicht |

397.4 g/mol |

IUPAC-Name |

2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |

InChI |

InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10-/t19-/m1/s1 |

InChI-Schlüssel |

GQKXCBCSVYJUMI-WACKOAQBSA-N |

SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2 |

Isomerische SMILES |

CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2 |

Kanonische SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aureothin, Mycolutein, Strain 58 substance |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aureothin exert its antifungal and antitumor effects?

A1: While the precise mechanism of action remains under investigation, this compound is known to inhibit mitochondrial respiration. [] Research suggests that this compound interacts with components of the electron transport chain, disrupting cellular energy production and ultimately leading to cell death in susceptible organisms. [, ]

Q2: What is the role of the tetrahydrofuran (THF) ring in this compound's activity?

A2: The THF ring is crucial for this compound's selective antifungal activity. Analogues lacking this structural feature exhibit diminished activity against certain pathogenic fungi. [] This suggests a specific interaction between the THF ring and fungal targets, potentially influencing binding affinity and target selectivity.

Q3: Has this compound shown efficacy in any in vivo models?

A3: Studies have demonstrated the efficacy of this compound and its derivatives in various in vivo models. For example, this compound extracts from Streptomyces sp. AE170020 effectively suppressed pine wilt disease development in Pinus densiflora plants. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C22H23NO6 and a molecular weight of 397.42 g/mol. [, ]

Q5: What spectroscopic data is available for this compound?

A5: this compound's structure has been elucidated using various spectroscopic techniques, including NMR spectroscopy, UV-Vis spectroscopy, and infrared spectroscopy. [, , , , , , ] Its UV-Vis spectrum reveals characteristic absorption bands attributed to the nitroaryl and pyrone moieties, while NMR data provide detailed information on the compound's structure and stereochemistry. [, , ]

Q6: How is this compound biosynthesized?

A6: this compound biosynthesis involves a non-canonical modular type I polyketide synthase (PKS) system that utilizes p-nitrobenzoate (PNBA) as a starter unit. [, , , ] The pathway includes iterative use of PKS modules, a rare phenomenon in polyketide assembly. [, , ] Tailoring enzymes then introduce the THF ring and methylate the pyrone ring, yielding the final product. [, ]

Q7: Can the this compound biosynthetic pathway be engineered to produce novel derivatives?

A7: Yes, researchers have successfully engineered the this compound pathway to produce novel derivatives. For example, modifying the enzymatic methylation pattern led to the production of aureopyran, a derivative featuring an unusual pyran backbone. [] This demonstrates the potential of pathway engineering for generating this compound analogs with altered structures and potentially improved pharmacological properties.

Q8: What is the role of the enzyme AurF in this compound biosynthesis?

A8: AurF is a unique N-oxygenase responsible for the biosynthesis of the PNBA starter unit from p-aminobenzoate (PABA). [, , ] This enzyme exhibits remarkable chemo- and regioselectivity, making it a promising candidate for biocatalytic applications in the synthesis of nitroaromatic compounds. [, ]

Q9: How do structural modifications of this compound affect its biological activity?

A9: Modifications to the this compound scaffold significantly impact its biological activity. The THF ring is essential for antifungal selectivity, while alterations to the pyrone ring or aryl substituent can influence potency and cytotoxicity. [, , ] For instance, deoxythis compound, lacking the THF ring, exhibits diminished antifungal activity. [, ]

Q10: Have any this compound analogs with improved pharmacological properties been synthesized?

A10: Yes, several this compound analogs with enhanced pharmacological properties have been synthesized. For example, N-acetyl aureothamine displays potent activity against Helicobacter pylori. [, ] This highlights the potential for developing this compound-based compounds with improved efficacy and safety profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.